Methyl 6-(azepan-1-yl)-2-methylnicotinate Methyl 6-(azepan-1-yl)-2-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15930382
InChI: InChI=1S/C14H20N2O2/c1-11-12(14(17)18-2)7-8-13(15-11)16-9-5-3-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3
SMILES:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

Methyl 6-(azepan-1-yl)-2-methylnicotinate

CAS No.:

Cat. No.: VC15930382

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(azepan-1-yl)-2-methylnicotinate -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name methyl 6-(azepan-1-yl)-2-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C14H20N2O2/c1-11-12(14(17)18-2)7-8-13(15-11)16-9-5-3-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3
Standard InChI Key DAFRCBMPOJXDMP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCCCCC2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Comparative Structural Analysis

While no crystallographic data exists for the 2-methyl isomer, structural analogs like methyl 6-(azepan-1-yl)-4-methylnicotinate (CAS: 1355196-69-8) offer a foundation for prediction . Key differences between the 2-methyl and 4-methyl isomers include:

PropertyMethyl 6-(azepan-1-yl)-2-methylnicotinateMethyl 6-(azepan-1-yl)-4-methylnicotinate
Molecular FormulaC₁₅H₂₂N₂O₂C₁₄H₂₀N₂O₂
Molecular Weight (g/mol)262.35248.32
Substitution Pattern2-methyl, 6-azepan-1-yl4-methyl, 6-azepan-1-yl
Potential BioactivityHypothesized neuromodulatory effectsLimited documented activity

The azepan-1-yl group introduces conformational flexibility, potentially enhancing binding affinity to biological targets such as nicotinic acetylcholine receptors (nAChRs) .

Synthetic Methodologies

General Synthesis of Nicotinate Esters

Nicotinate esters are typically synthesized via esterification of nicotinic acid derivatives. For example, methyl 6-methylnicotinate (CAS: 5470-70-2) is produced by refluxing 6-methylnicotinic acid with methanol and sulfuric acid, yielding a 75% product . Adapting this method, the synthesis of methyl 6-(azepan-1-yl)-2-methylnicotinate would theoretically involve:

  • Introduction of the azepan-1-yl group: Likely through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling at the 6-position of 2-methylnicotinic acid.

  • Esterification: Reaction with methanol under acidic conditions to form the methyl ester .

Challenges in Isomer-Specific Synthesis

Physicochemical Properties and Stability

Stability in Solution

Methylnicotinate derivatives exhibit notable stability in aqueous solutions. Studies on methylnicotinate (CAS: 5470-70-2) show degradation to nicotinic acid occurs at a rate of 0.54% per annum at 4°C, with no significant loss of biological activity over three years . While analogous data for methyl 6-(azepan-1-yl)-2-methylnicotinate is unavailable, the azepan ring’s electron-donating effects may further stabilize the ester against hydrolysis.

Spectral Characterization

Hypothetical spectral data for methyl 6-(azepan-1-yl)-2-methylnicotinate can be extrapolated from related compounds:

  • ¹H NMR: Peaks corresponding to the azepan ring’s methylene protons (δ 1.4–1.8 ppm), pyridine aromatic protons (δ 8.0–9.0 ppm), and ester methyl group (δ 3.8–3.9 ppm) .

  • LCMS: Expected molecular ion peak at m/z = 263.4 [M+H]⁺.

Biological Relevance and Hypothetical Applications

Interaction with Nicotinic Receptors

Nicotinic acid derivatives are known ligands for nAChRs, which regulate neurotransmitter release and cognitive function . The azepan-1-yl moiety in methyl 6-(azepan-1-yl)-2-methylnicotinate may mimic the pyrrolidine ring of nicotine, potentially conferring affinity for α4β2 or α7 nAChR subtypes.

Comparative Pharmacokinetics

Unlike 6-methyl nicotine (CAS: 13270-56-9), which is being explored in e-cigarettes for its enhanced bioavailability, methyl 6-(azepan-1-yl)-2-methylnicotinate’s ester group likely reduces blood-brain barrier permeability, limiting central nervous system effects .

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods for 2-methyl substitution.

  • Biological Screening: Assessing affinity for nAChRs and other neurological targets.

  • Stability Studies: Quantifying hydrolysis rates under varying pH and temperature conditions.

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